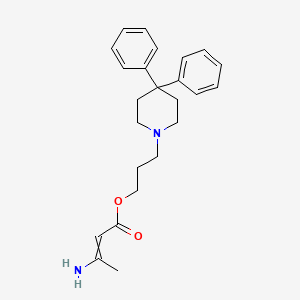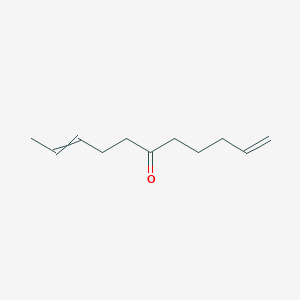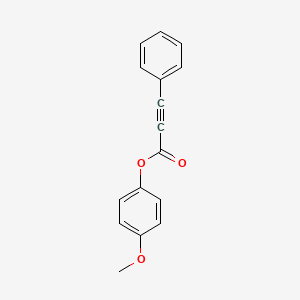
(4-Fluorophenyl)(phenyl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(phenyl)methanethione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methanethione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(phenyl)methanethione can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with thiobenzamide under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as montmorillonite K-10 can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methanethione group reduced to methylene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)(phenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(phenyl)methanethione involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like MGL and FAAH, preventing their normal function. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(morpholino)methanethione: Similar structure but with a morpholine ring instead of a fluorine atom.
1-(4-Chlorothiobenzoyl)piperidine: Contains a chlorine atom instead of fluorine and a piperidine ring.
Uniqueness
(4-Fluorophenyl)(phenyl)methanethione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
109754-19-0 |
|---|---|
Fórmula molecular |
C13H9FS |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H9FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
LOMGXMCLYNVJRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


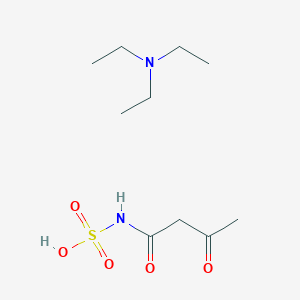
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
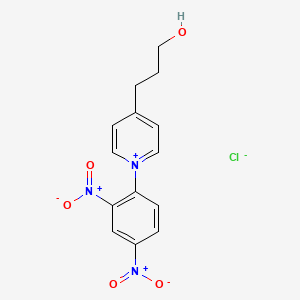
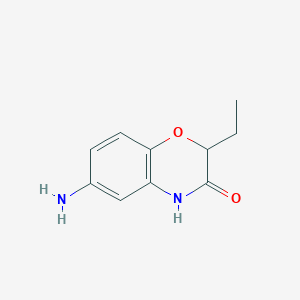
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
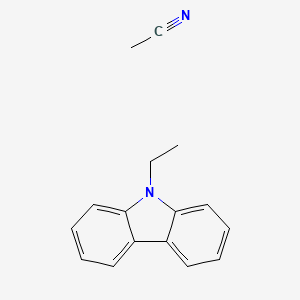
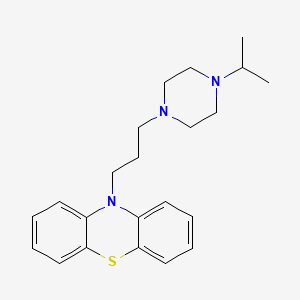
![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
